molecular formula C22H21N3S B11189165 5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione

5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B11189165
M. Wt: 359.5 g/mol
InChI Key: QUDLYANPZCPNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine, diphenylamine, and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to target specific biological pathways, making it a promising candidate for drug design.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows for selective binding and activity.

Comparison with Similar Compounds

  • 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2-thione
  • 3,5-Diphenyl-1H-1,2,4-triazole
  • 5-Benzyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

Comparison: Compared to similar compounds, 5-Benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione stands out due to its unique benzyl and diphenyl substituents. These substituents enhance its reactivity and potential applications. For example, the presence of the benzyl group may increase its ability to penetrate biological membranes, making it more effective in biological applications. Additionally, the diphenyl groups provide stability and enhance its interactions with other molecules, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N3S

Molecular Weight

359.5 g/mol

IUPAC Name

5-benzyl-1,3-diphenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C22H21N3S/c26-22-24(20-12-6-2-7-13-20)17-23(16-19-10-4-1-5-11-19)18-25(22)21-14-8-3-9-15-21/h1-15H,16-18H2

InChI Key

QUDLYANPZCPNPD-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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